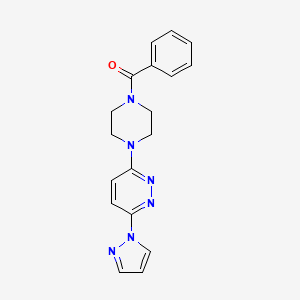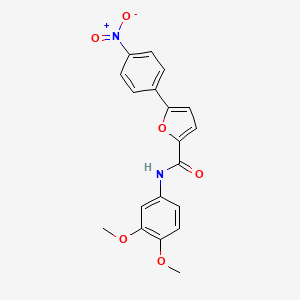
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BPP belongs to the class of pyridazine derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine is not fully understood. However, several studies have suggested that 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exerts its biological effects by binding to specific targets, such as enzymes and receptors. For example, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine inhibits the proliferation and migration of cancer cells. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has also been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been reported to exhibit anti-viral activity against several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is its potential applications in drug development. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activity, making it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine. One area of research could focus on elucidating the mechanism of action of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine. Understanding how 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exerts its biological effects could lead to the development of more effective drugs. Another area of research could focus on improving the solubility of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine, which could enhance its efficacy in vivo. Additionally, further studies could investigate the potential applications of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exhibits anti-cancer, anti-inflammatory, and anti-viral activity, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine and to improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine involves the reaction of 4-benzoylpiperazine and 6-chloro-1-(1H-pyrazol-1-yl)pyridazine in the presence of a base. The reaction yields 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine as a white crystalline powder with a melting point of 230-232°C. The purity of 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been extensively studied for its potential applications in drug development. Several studies have reported that 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine exhibits anti-cancer activity by inhibiting the growth of cancer cells. 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, 3-(4-benzoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine has been reported to exhibit anti-viral activity against several viruses, including HIV, HSV, and HCV.
Propiedades
IUPAC Name |
phenyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMGPMKEHMWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)

![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)